[5-(4-Methylphenyl)-1,3-oxazol-2-yl]methanamine
Description
Historical Context and Significance of Oxazole (B20620) Chemistry
The chemistry of oxazoles dates back to the late 19th century, with the first synthesis being recorded in the 1800s. derpharmachemica.comtaylorandfrancis.com However, significant advancements in the field were spurred during World War II as part of the extensive research efforts surrounding the structure of penicillin, which was initially thought to contain an oxazole core. derpharmachemica.com The first preparation of the parent oxazole compound was reported in 1947. nih.govchemmethod.comchemmethod.com Since then, the oxazole nucleus has been identified in numerous natural products, including the antiviral agent (-)-hennoxazole A. derpharmachemica.com The recognition of the oxazole moiety's role in conferring a wide spectrum of biological activities has cemented its importance, drawing global research attention to the synthesis and screening of its derivatives for therapeutic applications. chemmethod.comchemmethod.comresearchgate.net
Structural Features and Aromaticity of the 1,3-Oxazole Ring System
The 1,3-oxazole is a planar, five-membered ring that exhibits aromatic character. taylorandfrancis.com Its aromaticity is derived from a sextet of delocalized π-electrons, which includes a lone pair from the oxygen atom, satisfying Hückel's rule. researchgate.net However, its aromaticity is considered weaker than that of its sulfur-containing analog, thiazole. wikipedia.org
Structurally, the oxazole ring is characterized by the presence of a pyridine-like nitrogen atom and a furan-like oxygen atom. taylorandfrancis.com This combination of heteroatoms makes the oxazole ring a weak base, with the conjugate acid of the parent compound having a pKa of 0.8. wikipedia.org The reactivity of the ring is influenced by the electronegativity of the heteroatoms, with potential sites for substitution at the C2, C4, and C5 positions. thepharmajournal.com The acidity of the ring's hydrogen atoms decreases in the order of C2 > C5 > C4. thepharmajournal.com
Spectroscopic analysis reveals characteristic signals for the oxazole ring. In ¹H NMR spectra, the parent compound's protons typically resonate between 7.00 and 8.00 ppm. thepharmajournal.com The ¹³C NMR spectrum also shows distinctive aromatic resonances. thepharmajournal.com
Table 1: Properties of the Parent 1,3-Oxazole Compound
| Property | Value |
|---|---|
| Chemical Formula | C₃H₃NO |
| Molar Mass | 69.06 g/mol |
| Boiling Point | 69.5 °C |
| Density | 1.050 g/cm³ |
Data sourced from reference wikipedia.org
Overview of 1,3-Oxazole Derivatives in Synthetic Methodologies and Chemical Scaffolding
The 1,3-oxazole ring is a versatile building block in organic synthesis. chemmethod.comchemmethod.com Numerous synthetic methods have been developed to construct this heterocyclic system, ranging from classical approaches like the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones, to more modern techniques. wikipedia.org Contemporary methods include palladium-catalyzed direct arylation for forming C-C bonds at the C2 and C5 positions, phenyliodine diacetate (PIDA)-mediated intramolecular cyclization of enamides, and the Van Leusen oxazole synthesis using tosylmethyl isocyanide (TosMIC). organic-chemistry.org
Substituted oxazoles serve as crucial intermediates for creating more complex molecules. nih.gov For instance, they can function as dienes in Diels-Alder reactions to synthesize pyridine (B92270) derivatives, a pathway utilized in the synthesis of vitamin B6 precursors. wikipedia.org The ability to selectively functionalize the oxazole ring at its different carbon positions allows chemists to build molecular architectures for applications in medicinal chemistry, agrochemicals, and materials science. researchgate.net The proliferation of complex natural products containing the oxazole moiety continues to inspire the development of novel and efficient synthetic strategies. nih.gov
Research Scope and Objectives Pertaining to [5-(4-Methylphenyl)-1,3-oxazol-2-yl]methanamine
The specific compound, this compound, is a derivative of the 1,3-oxazole core. It features a 4-methylphenyl (p-tolyl) group attached to the C5 position and a methanamine (aminomethyl) group at the C2 position. While the broader class of oxazole derivatives has been extensively studied, detailed research findings on this particular molecule are not widely available in the public domain.
The research objectives for a compound like this compound would stem from the established significance of the oxazole scaffold. The primary goals would be:
Synthesis and Characterization: To develop an efficient synthetic route to the title compound and to thoroughly characterize its structure and physicochemical properties using modern analytical techniques.
Investigation of Properties: To study how the specific substitution pattern—an aryl group at C5 and an aminomethyl group at C2—influences the electronic properties, stability, and reactivity of the oxazole ring.
Exploration of Potential Applications: Given that substituted oxazoles are known to possess a wide range of biological activities, a key objective would be to screen this compound for potential therapeutic relevance, such as antimicrobial or anticancer activity. nih.gov The amine functionality also provides a handle for further chemical modification, allowing for its incorporation into larger molecules or polymer structures.
The study of this specific derivative contributes to the broader understanding of structure-activity relationships within the 1,3-oxazole family of compounds.
Table 2: Chemical Identifiers for this compound Hydrochloride
| Identifier | Value |
|---|---|
| CAS Number | 1354953-71-1 |
| Chemical Formula | C₁₁H₁₃ClN₂O |
| Molecular Weight | 224.69 g/mol |
| IUPAC Name | This compound;hydrochloride |
| InChI Key | DOTNNPNEEFEGOM-UHFFFAOYSA-N |
Data sourced from reference americanelements.com
Structure
3D Structure
Properties
IUPAC Name |
[5-(4-methylphenyl)-1,3-oxazol-2-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-8-2-4-9(5-3-8)10-7-13-11(6-12)14-10/h2-5,7H,6,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNHSJOUAATFPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(O2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 4 Methylphenyl 1,3 Oxazol 2 Yl Methanamine
Established Strategies for 1,3-Oxazole Ring Formation
The 1,3-oxazole ring is a key structural motif found in numerous biologically significant natural products and has prompted the development of a wide array of synthetic methods. tandfonline.combohrium.comnih.gov These strategies range from classical, name-reaction-based syntheses to more contemporary metal-catalyzed and multicomponent approaches. tandfonline.combohrium.com
Classical methods provide the foundational chemistry for oxazole (B20620) synthesis and are still widely employed for their reliability in constructing the oxazole core.
Robinson-Gabriel Synthesis : This reaction involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone to form the oxazole ring. wikipedia.orgsynarchive.com The reaction is typically catalyzed by a cyclodehydrating agent such as sulfuric acid, phosphorus pentachloride, or polyphosphoric acid. wikipedia.orgijpsonline.com The 2-acylamino-ketone precursors can be synthesized via methods like the Dakin-West reaction. wikipedia.org This approach is particularly useful for preparing 2,5-disubstituted oxazoles. ijpsonline.com A one-pot, diversity-oriented synthesis has been developed combining a Friedel-Crafts reaction with the Robinson-Gabriel synthesis using an oxazolone (B7731731) template. acs.orgresearchgate.net
Fischer Oxazole Synthesis : Discovered by Emil Fischer in 1896, this method produces a 2,5-disubstituted oxazole from the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. ijpsonline.comwikipedia.org The reactants are typically used in equimolar amounts, and both often bear aromatic groups which become the substituents at the C2 and C5 positions of the resulting oxazole. wikipedia.org The reaction proceeds by dissolving the reactants in a solvent like dry ether and passing dry hydrogen chloride gas through the solution, which causes the product to precipitate as its hydrochloride salt. wikipedia.org
Cornforth Synthesis and Rearrangement : The Cornforth rearrangement involves the thermal rearrangement of 4-cyano-1,3-oxazoles. More broadly, related chemistry involves the kinetic deprotonation of the C2 hydrogen of an oxazole, which can lead to an equilibrium between the ring-closed carbanion and a ring-opened isonitrile enolate. nih.govnih.gov Subsequent acylation of this enolate can produce 4,5-disubstituted oxazoles, demonstrating a method for elaborating the oxazole ring post-synthesis. nih.govnih.gov
| Synthesis Method | Starting Materials | Key Reagents/Conditions | Typical Product | Reference |
|---|---|---|---|---|
| Robinson-Gabriel | 2-Acylamino-ketone | Cyclodehydrating agent (e.g., H₂SO₄, POCl₃) | 2,5-Disubstituted oxazole | wikipedia.orgsynarchive.com |
| Fischer | Cyanohydrin, Aldehyde | Anhydrous HCl, dry ether | 2,5-Disubstituted (often diaryl) oxazole | ijpsonline.comwikipedia.org |
| Cornforth | 4-Acyl-oxazoles (for rearrangement) | Heat or base-catalyzed acylation | 4,5-Disubstituted oxazoles | nih.govnih.gov |
Contemporary synthetic chemistry has introduced more efficient and versatile methods for oxazole synthesis, often featuring milder conditions and broader substrate scopes.
Metal-Catalyzed Cyclizations : Various transition metals are effective catalysts for constructing the oxazole ring. Copper(II)-catalyzed oxidative cyclization of enamides can produce 2,5-disubstituted oxazoles via vinylic C-H bond functionalization at room temperature. organic-chemistry.org Ruthenium and copper complexes have also been used to mediate the intramolecular C-O cyclization of enamides to yield both 2,5-disubstituted and 2,4,5-trisubstituted oxazoles. asccindapur.com Gold-catalyzed reactions, such as the heterocyclization of intermediate α-oxo gold carbenes with cyanamides, provide a route to 2-amino-1,3-oxazoles. organic-chemistry.org More recently, a cobalt(III)-catalyzed [3+2] cycloaddition of N-pivaloyloxyamides and alkynes has been described as an efficient method for synthesizing 2,5-disubstituted oxazoles under mild conditions. rsc.org
Multicomponent Reactions (MCRs) : MCRs offer significant advantages by combining three or more reactants in a single step to create complex molecules, enhancing atom economy and efficiency. psu.edu An example relevant to oxazole synthesis is the coupled Ugi and Robinson-Gabriel synthesis, where the intermediate from the Ugi reaction is ideally suited to undergo cyclodehydration with sulfuric acid to form the oxazole core. wikipedia.org This approach allows for the rapid generation of molecular diversity.
Targeted Synthesis of 2-Substituted-1,3-Oxazoles
To synthesize [5-(4-Methylphenyl)-1,3-oxazol-2-yl]methanamine, methods that allow for the specific introduction of a protected aminomethyl group at the C2 position are essential.
Precursors containing an α-amino carbonyl moiety are valuable starting points for building the oxazole ring with a nitrogen-containing substituent at C2. A facile, metal-free synthesis of 2-amino substituted oxazoles has been developed from the annulation of α-amino ketones and isothiocyanates. researchgate.net This process involves the initial addition of the α-amino ketone to the isothiocyanate to form a thiourea (B124793) intermediate, which then undergoes an iodine-promoted desulfurative cyclization to yield the 2-amino-oxazole derivative under mild conditions. researchgate.net Additionally, new N-acyl-α-amino ketones have been synthesized and used as precursors for 1,3-oxazole derivatives. nih.gov
The formation of the C2-N3 bond is a critical step in many oxazole syntheses. The reaction of diazocarbonyl compounds with amides provides a key intermediate that, upon cyclodehydration, forms the oxazole ring. nih.gov This approach, often utilizing the Wipf protocol (triphenylphosphine, iodine, and triethylamine), is an alternative to nitrile cycloadditions and effectively establishes the desired connectivity for 2-substituted oxazoles. nih.gov Similarly, the cyclodehydration of β-keto amides, which can be derived from amino acids, serves as a popular extension of the Robinson-Gabriel synthesis to generate substituted oxazoles. wikipedia.org
Targeted Synthesis of 5-Aryl-1,3-Oxazoles
The introduction of the 5-(4-methylphenyl) group is a key step in the synthesis of the target molecule. The Van Leusen oxazole synthesis is a particularly powerful method for this transformation.
Van Leusen Oxazole Synthesis : This reaction allows for the one-pot synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC) under mild, basic conditions. ijpsonline.comnih.gov For the target molecule, 4-methylbenzaldehyde (B123495) would serve as the aldehyde precursor. The reaction proceeds via a [3+2] cycloaddition mechanism where the deprotonated TosMIC adds to the aldehyde, followed by cyclization and elimination of p-toluenesulfinic acid (TosH) to form the 5-aryloxazole. nih.govsemanticscholar.org This method is highly efficient and has a broad substrate scope. nih.govsemanticscholar.org
| Aldehyde Precursor | Key Reagent | Base/Solvent System | Product | Reference |
|---|---|---|---|---|
| Aromatic Aldehydes (e.g., 4-methylbenzaldehyde) | Tosylmethyl isocyanide (TosMIC) | K₂CO₃ / Methanol (B129727) | 5-Aryl-1,3-oxazole | nih.gov |
| Various Aldehydes | TosMIC | Quaternary ammonium (B1175870) hydroxide (B78521) resin | 5-Substituted oxazole | organic-chemistry.org |
| 3-Formylindoles | TosMIC | Refluxing Methanol | 5-(3-Indolyl)oxazole | nih.gov |
Other strategies for synthesizing 5-aryloxazoles include the reaction of aromatic aldehydes with TosMIC catalyzed by a quaternary ammonium hydroxide ion exchange resin, which simplifies purification by allowing the base and byproduct to be removed by filtration. organic-chemistry.org By combining these established and modern synthetic strategies, a viable pathway to this compound can be devised, focusing on a Van Leusen-type reaction for the 5-aryl substitution and a cyclization strategy that incorporates a protected aminomethyl precursor at the C2 position.
Strategies for Introducing Aryl Substituents at the C5 Position
The introduction of an aryl moiety, such as the 4-methylphenyl group, at the C5 position of an oxazole ring is a critical step. Several classical and modern synthetic methods are available for this purpose. One of the most prominent methods is the van Leusen oxazole synthesis, which constructs the oxazole ring from an aldehyde and tosylmethylisocyanide (TosMIC). nih.gov In this [3+2] cycloaddition, the aldehyde provides the carbon atom for the C4 position and its substituent, while the TosMIC reagent provides the C2, N3, and C5 atoms of the oxazole ring. nih.gov To synthesize a 5-aryl oxazole, an aromatic aldehyde is used as the starting material. nih.govorganic-chemistry.org
Another powerful strategy is the direct C-H arylation of a pre-formed oxazole ring. beilstein-journals.orgresearchgate.net This approach avoids the need for pre-functionalized starting materials and offers a more atom-economical route. Palladium catalysis is commonly employed for this transformation, and regioselectivity between the C2 and C5 positions can often be controlled by the specific choice of ligands, solvents, and bases. organic-chemistry.orgbeilstein-journals.orgnih.gov For instance, palladium-catalyzed C5 arylation is often favored in polar solvents, while C2 arylation can be preferred in nonpolar solvents. organic-chemistry.org Using phosphine-free palladium catalysts with specific bases like potassium acetate (B1210297) (KOAc) can also selectively promote C5 arylation. northwestern.edunih.gov
Cross-Coupling Methodologies for C-C Bond Formation at C5
Transition metal-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis and are highly applicable for forming the C-C bond between the oxazole C5 position and the 4-methylphenyl group. These methods typically involve the reaction of a C5-functionalized oxazole (e.g., with a halide or triflate) with an organometallic reagent.
Key Cross-Coupling Reactions for C5 Arylation:
Suzuki-Miyaura Coupling: This reaction pairs a C5-halo-oxazole with an arylboronic acid or ester in the presence of a palladium catalyst and a base. youtube.comnih.govmdpi.com It is widely used due to the stability and low toxicity of the boronic acid reagents.
Stille Coupling: This method involves the coupling of a C5-halo-oxazole with an organostannane (organotin) reagent, catalyzed by palladium. wikipedia.orgorgsyn.orglibretexts.org Organostannanes are stable to air and moisture, and the reaction conditions are compatible with a wide array of functional groups. orgsyn.orgjk-sci.com
Negishi Coupling: This reaction couples a C5-halo-oxazole with an organozinc reagent, typically catalyzed by palladium or nickel. wikipedia.orgorganic-chemistry.org Negishi coupling is known for its high reactivity and functional group tolerance. wikipedia.orgrsc.org
Heck Coupling: While typically used to form C-C bonds between halides and alkenes, variations of the Heck reaction can be applied to achieve arylations. organic-chemistry.orgnih.govwikipedia.orgyoutube.com
| Coupling Reaction | Oxazole Substrate | Arylating Agent | Catalyst System (Typical) | Key Features |
| Suzuki-Miyaura | 5-Bromo- or 5-iodo-oxazole | Arylboronic acid | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Mild conditions, stable reagents. nih.govmdpi.com |
| Stille | 5-Bromo- or 5-iodo-oxazole | Arylstannane (e.g., Ar-SnBu₃) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | High functional group tolerance. wikipedia.orgjk-sci.com |
| Negishi | 5-Bromo- or 5-chloro-oxazole | Arylzinc halide (e.g., Ar-ZnCl) | Pd(0) or Ni(0) catalyst | High reactivity, good for complex fragments. wikipedia.orgorganic-chemistry.org |
| Direct C-H Arylation | Oxazole | Aryl halide (e.g., Ar-Br) | Pd(OAc)₂, Ligand, Base | Atom economical, avoids pre-functionalization. beilstein-journals.orgnorthwestern.edu |
Proposed Synthetic Pathways for this compound
As no direct synthesis for this compound has been reported, plausible synthetic routes can be proposed based on established methodologies for constructing similarly substituted oxazoles.
Retrosynthetic Analysis of the Target Compound
A retrosynthetic analysis of the target molecule suggests several logical disconnections.
Disconnection A (C2-Functionalization): The primary disconnection is at the C2-CH₂NH₂ bond. This suggests a late-stage introduction of the aminomethyl group onto a pre-formed 5-(4-methylphenyl)-1,3-oxazole (B126241) core. The aminomethyl group could be installed from a precursor such as a nitrile, an aldehyde, or a chloromethyl group.
Disconnection B (C5-Functionalization): Alternatively, the C5-aryl bond can be disconnected. This points to a strategy where a 2-(aminomethyl)-1,3-oxazole derivative is synthesized first, followed by a C-H arylation or a cross-coupling reaction at the C5 position to introduce the 4-methylphenyl group.
Disconnection C (Oxazole Ring Formation): A third approach involves disconnecting the oxazole ring itself. This leads to pathways where the ring is constructed from acyclic precursors that already contain the necessary carbon and nitrogen backbones with the 4-methylphenyl and a protected aminomethyl (or precursor) moiety attached.
Forward Synthesis Approaches from Key Intermediates
This strategy focuses on forming the oxazole ring from precursors that already contain the key substituents. A plausible route could start from N-protected glycine (B1666218) or a derivative, which would serve as the source for the C2 and the aminomethyl group.
For example, a reaction between 4-methylphenacyl bromide (an α-bromoketone) and an N-protected glycinamide (B1583983) (e.g., Boc-glycinamide) could lead to an intermediate that, upon cyclodehydration, would form the desired oxazole ring with a protected amine at the C2-methyl position. Subsequent deprotection would yield the final product.
Proposed Reaction Scheme:
Condensation: Reaction of 4-methylphenacyl bromide with N-Boc-glycinamide.
Cyclodehydration: Treatment of the condensation product with a dehydrating agent (e.g., POCl₃, Burgess reagent) to form the oxazole ring.
Deprotection: Removal of the Boc protecting group with an acid (e.g., trifluoroacetic acid) to yield this compound.
This approach involves building a simpler oxazole scaffold and then adding the functional groups in subsequent steps.
Pathway 1: Functionalization of C2 after C5 Arylation
This is a highly convergent approach.
Synthesis of 5-(4-methylphenyl)-1,3-oxazole: This key intermediate can be synthesized via the van Leusen reaction between 4-methylbenzaldehyde and TosMIC. nih.gov
Introduction of a Handle at C2: The C2 position of the oxazole is the most acidic and can be deprotonated with a strong base (e.g., n-butyllithium). nih.gov The resulting lithiated species can be reacted with an electrophile to install a precursor to the aminomethyl group. For example, reaction with formaldehyde (B43269) would yield a hydroxymethyl group, or reaction with chlorotrimethylsilane (B32843) followed by further transformations could lead to other functional handles.
Conversion to Aminomethyl Group: A 2-hydroxymethyl group can be converted to a 2-chloromethyl group and subsequently displaced with an amine source (e.g., ammonia (B1221849) or a protected amine equivalent). Alternatively, a 2-formyl group (from oxidation of the alcohol) could be converted to the amine via reductive amination. A 2-cyano group could be reduced to the primary amine.
Pathway 2: Functionalization of C5 after C2 Moiety Installation
This pathway begins with a C2-functionalized oxazole.
Synthesis of 2-(chloromethyl)-1,3-oxazole or 2-(cyanomethyl)-1,3-oxazole: These starting materials can be prepared via established literature methods.
Protection: The reactive C2-substituent would likely need to be converted to the final aminomethyl group (in a protected form) before proceeding. For instance, the chloromethyl group could be converted to a phthalimidomethyl group.
C5 Arylation: The C5 position of the 2-substituted oxazole could then be arylated using a direct C-H arylation protocol with 4-bromotoluene (B49008) under palladium catalysis. beilstein-journals.orgresearchgate.net
Deprotection: Final removal of the amine protecting group (e.g., hydrazine (B178648) to remove phthalimide) would furnish the target compound.
| Strategy | Key Steps | Advantages | Potential Challenges |
| Pre-installed Moieties | 1. Condensation of precursors. 2. Ring-closing cyclodehydration. 3. Deprotection. | Convergent; potentially fewer steps. | Compatibility of functional groups during cyclization. |
| Post-Cyclization (C2) | 1. Synthesis of 5-aryl-oxazole. 2. C2-lithiation and functionalization. 3. Conversion to amine. | Well-established C2-functionalization chemistry. | Regioselectivity of lithiation; harsh conditions. |
| Post-Cyclization (C5) | 1. Synthesis of 2-functionalized oxazole. 2. C5 direct arylation. 3. Deprotection. | Utilizes modern C-H activation methods. | Potential for catalyst poisoning by N-heterocycle. |
Analytical Characterization Techniques for this compound
Following any synthesis, rigorous analytical characterization is imperative to confirm the identity, structure, and purity of the target compound. This process relies on a combination of spectroscopic and chromatographic techniques.
Spectroscopic Analysis (e.g., NMR, IR, Mass Spectrometry)
Spectroscopic methods provide detailed information about the molecular structure of a compound. Although experimentally obtained spectra for this compound are not available in the reviewed literature, the expected data from key techniques can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are fundamental for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR: Would be expected to show distinct signals for the aromatic protons of the 4-methylphenyl (tolyl) group, a singlet for the oxazole proton, a singlet for the methyl group, and signals corresponding to the aminomethyl (-CH₂NH₂) protons.
¹³C NMR: Would reveal signals for all unique carbon atoms, including those in the tolyl ring, the oxazole ring, the methyl group, and the methylene (B1212753) carbon of the aminomethyl group.
Interactive Data Table: Predicted NMR Data
| Technique | Expected Chemical Shifts (δ ppm) | Structural Assignment |
| ¹H NMR | ~7.0-8.0 | Aromatic protons (tolyl group) |
| ~7.0 | Oxazole ring proton | |
| ~4.0 | Methylene protons (-CH₂) | |
| ~2.4 | Methyl protons (-CH₃) | |
| Variable | Amine protons (-NH₂) | |
| ¹³C NMR | ~120-160 | Aromatic & Oxazole ring carbons |
| ~40-50 | Methylene carbon (-CH₂) | |
| ~21 | Methyl carbon (-CH₃) | |
| Note: This table represents predicted data based on general chemical shift ranges. Actual experimental data is not publicly available. |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For the title compound, the IR spectrum would be expected to show characteristic absorption bands. Key vibrational modes would include N-H stretching for the primary amine, C-H stretching for the aromatic and aliphatic portions, C=N and C=C stretching for the oxazole and aromatic rings, and C-O-C stretching for the oxazole ether linkage.
Mass Spectrometry (MS): This technique provides information about the mass-to-charge ratio of the compound, allowing for the determination of its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula (C₁₁H₁₂N₂O). The fragmentation pattern observed in the mass spectrum would also offer further structural confirmation. The predicted exact mass would be approximately 188.09496 g/mol .
Chromatographic Purity Assessment
To ensure the synthesized compound is free from starting materials, intermediates, and by-products, its purity must be assessed.
High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for determining the purity of a non-volatile organic compound. The sample would be analyzed using a suitable stationary phase (e.g., a C18 column) and a mobile phase system. The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram. A pure sample would ideally show a single, sharp peak. While specific HPLC methods for this compound are not published, a typical analysis would likely use a reverse-phase column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water, often with a modifier like formic acid or trifluoroacetic acid.
Reactivity and Derivatization of 5 4 Methylphenyl 1,3 Oxazol 2 Yl Methanamine
Reactivity of the Aminomethyl Group
The primary amine functionality is a key site for nucleophilic reactions, allowing for the straightforward modification of this part of the molecule.
The lone pair of electrons on the nitrogen atom of the aminomethyl group makes it a potent nucleophile. This facilitates a variety of common transformations:
Acylation: The amine readily reacts with acylating agents such as acid chlorides and anhydrides to form stable amide derivatives. This reaction is fundamental in peptide synthesis and for the introduction of various functional groups.
Alkylation: While direct alkylation with alkyl halides can occur, it is often challenging to control and can lead to over-alkylation, yielding secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. msu.edu Reductive amination, a two-step process involving the formation of an imine followed by reduction, offers a more controlled method for synthesizing N-alkylated derivatives.
Imine Formation: The primary amine condenses with aldehydes and ketones in an acid-catalyzed reaction to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reversible reaction is crucial for the synthesis of various heterocyclic systems and for dynamic covalent chemistry. lumenlearning.comlibretexts.org The formation of imines is generally optimal under mildly acidic conditions (around pH 5). libretexts.orgorganicchemistrytutor.com
| Reaction Type | Reagent Example | Product Type |
| Acylation | Acetyl chloride | N-acetyl amide |
| Alkylation | Methyl iodide | N-methylated amine |
| Imine Formation | Benzaldehyde | N-benzylidene imine |
The aminomethyl group imparts basic properties to the molecule. uomustansiriyah.edu.iq Like other amines, it can accept a proton from an acid to form an ammonium salt. The basicity of the amine is influenced by the electronic nature of the rest of the molecule. The oxazole (B20620) ring, being electron-withdrawing, may slightly decrease the basicity of the amine compared to a simple alkylamine.
The protonation state of the aminomethyl group is dependent on the pH of the solution. In acidic conditions, the amine will be predominantly in its protonated, water-soluble ammonium form. Conversely, in basic conditions, it will exist primarily as the neutral, free amine. This pH-dependent behavior is critical for purification processes such as extraction. libretexts.org
Electrophilic Aromatic Substitution on the 4-Methylphenyl Moiety
The tolyl group is susceptible to electrophilic aromatic substitution, allowing for the introduction of a variety of substituents onto this aromatic ring.
The position of electrophilic attack on the 4-methylphenyl ring is directed by the combined electronic effects of the methyl group and the oxazole substituent.
Methyl Group: The methyl group is an electron-donating group, which activates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions relative to itself.
Oxazole Linker: The 1,3-oxazole ring is generally considered to be an electron-withdrawing group. This deactivates the attached phenyl ring towards electrophilic substitution.
Standard electrophilic aromatic substitution reactions can be applied to the 4-methylphenyl ring, with the regioselectivity governed by the principles described above.
Halogenation: Introduction of halogen atoms (Cl, Br, I) can be achieved using appropriate halogenating agents, often in the presence of a Lewis acid catalyst.
Nitration: The introduction of a nitro group (-NO2) is typically accomplished using a mixture of concentrated nitric acid and sulfuric acid. semanticscholar.org
Sulfonation: The sulfonic acid group (-SO3H) can be introduced by treatment with fuming sulfuric acid.
| Reaction | Reagents | Expected Major Product(s) |
| Bromination | Br2, FeBr3 | 3-Bromo-4-methylphenyl derivative |
| Nitration | HNO3, H2SO4 | 3-Nitro-4-methylphenyl derivative |
| Sulfonation | SO3, H2SO4 | 2-Methyl-5-(sulfophenyl) derivative |
Reactions Involving the Oxazole Ring System
The 1,3-oxazole ring is an aromatic heterocycle, which imparts a degree of thermal stability. tandfonline.com However, it can also participate in a range of chemical transformations.
The oxazole ring is generally resistant to electrophilic attack unless activated by electron-donating groups. pharmaguideline.comwikipedia.org When such reactions do occur, substitution is favored at the C5 position. tandfonline.comthepharmajournal.com Nucleophilic attack is more likely at the C2 position, especially if a good leaving group is present. wikipedia.orgcutm.ac.in
The oxazole ring can also undergo cycloaddition reactions, such as the Diels-Alder reaction, where it can act as a diene. wikipedia.orgresearchgate.net These reactions can be a powerful tool for the synthesis of more complex heterocyclic systems, including pyridines. wikipedia.orgyoutube.com
Under certain conditions, such as in the presence of strong acids or bases, the oxazole ring can be susceptible to ring-opening reactions. cutm.ac.innih.gov For instance, deprotonation at the C2 position can lead to ring cleavage to form an isonitrile. pharmaguideline.comcutm.ac.in
Cycloaddition Reactions (e.g., Diels-Alder type reactions involving the oxazole)
The oxazole ring can function as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction, which provides a powerful method for the synthesis of substituted pyridines. The reactivity of the oxazole in this context is significantly influenced by the nature of the substituents on the ring. In a typical Diels-Alder reaction, the rate is enhanced by the presence of electron-donating groups on the diene and electron-withdrawing groups on the dienophile masterorganicchemistry.com.
For [5-(4-Methylphenyl)-1,3-oxazol-2-yl]methanamine, the aminomethyl group at the 2-position is an electron-donating group, which is expected to increase the electron density of the oxazole ring and thereby enhance its reactivity as a diene. Conversely, the 4-methylphenyl group at the 5-position also has a mild electron-donating effect. This electronic profile suggests that the compound would be a reactive diene in Diels-Alder reactions with electron-deficient dienophiles. While specific studies on the Diels-Alder reactivity of this exact compound are not extensively documented, the general principles of oxazole chemistry support this anticipated reactivity nih.govtandfonline.comwikipedia.org. The general course of the reaction involves the initial formation of a bicyclic adduct, which then undergoes a retro-Diels-Alder reaction with the elimination of a small molecule (often water or a nitrile) to afford the final substituted pyridine (B92270) product wikipedia.org.
The table below illustrates the expected influence of substituents on the Diels-Alder reactivity of oxazole derivatives.
| Substituent Position | Nature of Substituent | Expected Effect on Diene Reactivity |
| C2 | Electron-donating (e.g., -CH₂NH₂) | Increase |
| C5 | Electron-donating (e.g., -C₆H₄CH₃) | Increase |
| Dienophile | Electron-withdrawing (e.g., -CN, -CO₂R) | Increase |
Ring-Opening and Rearrangement Reactions (e.g., acid-catalyzed cleavage, Smiles rearrangement)
The oxazole ring, while aromatic, is susceptible to ring-opening reactions under certain conditions, particularly in the presence of acid. Acid-catalyzed cleavage of the oxazole ring can lead to the formation of acyclic amides or other intermediates that can be used in subsequent synthetic transformations. The specific conditions required for ring-opening and the nature of the resulting products depend on the substitution pattern of the oxazole and the reaction conditions employed. For 2,5-disubstituted oxazoles, the reaction pathway can be complex, and the stability of the ring is influenced by the electronic properties of the substituents nih.gov.
The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that could potentially occur in derivatives of this compound under appropriate conditions. This type of rearrangement typically involves a nucleophilic attack from a side chain onto an activated aromatic ring, leading to the displacement of a leaving group. While there are no specific reports of the Smiles rearrangement for this compound, it is conceivable that derivatives where the aminomethyl group is further functionalized to contain a nucleophile could undergo such a reaction if the oxazole or phenyl ring is suitably activated with electron-withdrawing groups.
Metal-Catalyzed Coupling Reactions at Unsubstituted Ring Positions (if applicable)
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the direct C-H functionalization of heterocyclic compounds has emerged as a powerful tool for the construction of complex molecules. For this compound, there are two potential sites for such reactions on the oxazole ring: the C4-position, and on the tolyl ring.
The C-H bond at the C4-position of the oxazole ring is a potential site for direct arylation or other coupling reactions. The regioselectivity of palladium-catalyzed C-H functionalization of oxazoles can often be controlled by the choice of ligands, solvents, and reaction conditions. While the C5-position is generally more reactive towards electrophilic substitution, functionalization at the C4-position has been achieved in some systems. However, specific examples of C4-functionalization of 2,5-disubstituted oxazoles with a similar substitution pattern to the title compound are not widely reported.
The tolyl group also presents several unsubstituted C-H bonds that could potentially be activated by a metal catalyst. Palladium-catalyzed C-H activation of toluene and its derivatives is a known process, although achieving high regioselectivity can be challenging. The directing effect of the oxazole ring on the C-H activation of the tolyl group would be a key factor in determining the outcome of such reactions.
The table below summarizes the potential sites for metal-catalyzed C-H functionalization on the molecule.
| Ring System | Unsubstituted Position | Potential for C-H Functionalization |
| Oxazole | C4 | Possible, but may require specific catalytic systems |
| Phenyl | ortho- to methyl | Possible |
| Phenyl | meta- to methyl | Possible |
Synthesis of Advanced Derivatives and Analogs of this compound
The presence of a primary amine in this compound makes it a valuable building block for the synthesis of more complex molecules with tailored properties.
Incorporation into Polymeric Architectures
The aminomethyl group provides a reactive handle for the incorporation of the oxazole moiety into various polymer backbones. For instance, this compound can be used as a monomer in the synthesis of polyamides and polyimides. Aromatic polyamides and polyimides are classes of high-performance polymers known for their excellent thermal stability, mechanical strength, and chemical resistance.
The synthesis of polyamides can be achieved through the polycondensation reaction of the diamine-functionalized oxazole with various dicarboxylic acid chlorides. Similarly, polyimides can be prepared in a two-step process involving the reaction with a dianhydride to form a poly(amic acid) intermediate, followed by chemical or thermal cyclodehydration. The incorporation of the rigid and aromatic oxazole-phenyl unit into the polymer backbone is expected to enhance the thermal and mechanical properties of the resulting materials tandfonline.comresearchgate.netdntb.gov.ua.
The table below outlines the potential polymer types that can be synthesized from this compound.
| Polymer Type | Co-monomer | Key Linkage |
| Polyamide | Dicarboxylic acid chloride | Amide (-CO-NH-) |
| Polyimide | Dianhydride | Imide |
Synthesis of Conjugates and Pro-molecules for Chemical Probes
The aminomethyl group of this compound serves as a convenient point for covalent attachment to other molecules, making it a useful scaffold for the development of chemical probes. Fluorescent probes are particularly valuable tools in chemical biology for the detection and imaging of biomolecules and cellular processes.
Oxazole derivatives are known to exhibit interesting photophysical properties, and their fluorescence can be sensitive to the local environment. By conjugating the aminomethyl group with a fluorophore or a recognition motif for a specific biological target, it is possible to design novel fluorescent probes. For example, the amine can be reacted with an activated carboxylic acid or an isothiocyanate of a fluorescent dye to form a stable amide or thiourea (B124793) linkage, respectively.
Furthermore, the oxazole-containing fragment itself can act as a fluorophore, and its properties can be modulated by the nature of the substituents and the molecule it is conjugated to. The synthesis of such conjugates allows for the development of probes for various applications, including bioimaging and sensing nih.govperiodikos.com.brnih.gov.
The table below lists some potential conjugation partners and the resulting linkage types for the synthesis of chemical probes.
| Conjugation Partner | Functional Group on Partner | Resulting Linkage |
| Fluorophore | N-Hydroxysuccinimide ester | Amide |
| Biomolecule (e.g., peptide) | Carboxylic acid | Amide |
| Quencher | Isothiocyanate | Thiourea |
Application of 5 4 Methylphenyl 1,3 Oxazol 2 Yl Methanamine As a Synthetic Building Block
Role in Heterocycle Synthesis
The inherent reactivity of the aminomethyl group, coupled with the diene-like character of the oxazole (B20620) ring, opens avenues for its use in the synthesis of various heterocyclic structures.
The structural motif of [5-(4-Methylphenyl)-1,3-oxazol-2-yl]methanamine can serve as a foundational scaffold for the synthesis of more elaborate molecules. The amine functionality provides a convenient handle for derivatization through reactions such as acylation, alkylation, and Schiff base formation. These modifications can be used to append other molecular fragments, leading to the creation of libraries of compounds for biological screening or for the development of new functional materials. The oxazole ring itself is a common feature in many biologically active natural products, suggesting that derivatives of this compound could exhibit interesting pharmacological properties.
Contribution to Material Science Research
The incorporation of heterocyclic units like oxazoles into polymers and coordination complexes is a well-established strategy for developing materials with enhanced thermal, mechanical, and electronic properties.
Aromatic diamines are key monomers in the synthesis of high-performance polymers such as polyimides and polyamides. While there is no specific data on the use of this compound for this purpose, its diamine analogue would be a prime candidate for such polymerizations. The rigid and thermally stable oxazole ring, when incorporated into a polymer backbone, can significantly enhance the material's glass transition temperature and thermal stability. For instance, polyimides derived from diamines containing benzoxazole moieties have demonstrated excellent thermal properties and mechanical strength.
Table 1: Potential Polymer Properties Incorporating an Oxazole-Containing Diamine
| Polymer Type | Potential Monomers | Expected Properties |
| Polyimide | This compound (as a diamine derivative) + Aromatic Tetracarboxylic Dianhydride | High thermal stability, high glass transition temperature, good mechanical strength, potential for low dielectric constant. |
| Polyamide | This compound (as a diamine derivative) + Aromatic Diacid Chloride | Good thermal resistance, high tensile strength, potential for specific solubility characteristics. |
This table is illustrative and based on the general properties of polymers containing similar heterocyclic units.
The nitrogen atom of the oxazole ring and the primary amine can act as coordination sites for metal ions. acs.orgunm.edualfachemic.commdpi.com This makes this compound and its derivatives attractive candidates for the design of novel ligands for coordination chemistry and catalysis. acs.orgunm.edualfachemic.commdpi.com The specific geometry and electronic properties of the resulting metal complexes would depend on the nature of the metal and any additional modifications to the ligand. Such complexes could find applications in various catalytic transformations, including cross-coupling reactions, hydrogenations, and polymerizations.
Design and Synthesis of Molecular Probes and Tools
The oxazole core is present in various fluorescent compounds. While the fluorescent properties of this compound itself have not been reported, its structure provides a foundation for the development of molecular probes. The primary amine can be readily functionalized with fluorophores or moieties that can interact with specific biological targets. Such probes could be valuable tools for bioimaging and sensing applications. For example, by attaching a known fluorophore and a recognition element for a specific biomolecule, it might be possible to create a sensor that signals the presence of the target through a change in fluorescence.
Construction of Fluorescent Labels and Imaging Agents
No research articles or patents were found that describe the use of this compound in the synthesis of fluorescent labels or imaging agents.
Synthesis of Affinity Reagents for Chemical Biology Studies
There is no available information on the application of this compound as a precursor for the synthesis of affinity reagents for chemical biology research.
Development of Novel Synthetic Methodologies
Green Chemistry Approaches to Synthesis and Functionalization
No publications were identified that focus on green chemistry approaches for the synthesis or functionalization of this compound.
Computational and Theoretical Studies on 5 4 Methylphenyl 1,3 Oxazol 2 Yl Methanamine
Electronic Structure and Aromaticity Calculations
This area of study focuses on the distribution of electrons within the molecule, which governs its stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) is a widely used computational method to determine the electronic structure of molecules. For the title compound, DFT calculations would be employed to predict its optimized molecular geometry in the ground state, including bond lengths, bond angles, and dihedral angles. Key properties such as total energy, dipole moment, and the distribution of atomic charges could be calculated. Such studies on related oxazole (B20620) derivatives often utilize basis sets like 6-311++G(d,p) with functionals such as B3LYP to achieve a balance between accuracy and computational cost. The resulting data would provide a foundational understanding of the molecule's stable three-dimensional shape.
Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's chemical reactivity and kinetic stability. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov For [5-(4-Methylphenyl)-1,3-oxazol-2-yl]methanamine, FMO analysis would identify the regions of the molecule most susceptible to electrophilic and nucleophilic attack and provide a quantitative measure of its stability.
A hypothetical FMO analysis might generate the following conceptual data:
| Parameter | Conceptual Value (Arbitrary Units) | Description |
| EHOMO | -6.2 eV | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.7 eV | Difference between LUMO and HOMO energies |
| Ionization Potential (I) | 6.2 eV | Approximate energy required to remove an electron |
| Electron Affinity (A) | 1.5 eV | Approximate energy released when an electron is added |
| Global Hardness (η) | 2.35 eV | Resistance to change in electron distribution |
| Electrophilicity Index (ω) | 1.65 eV | Propensity to accept electrons |
Note: The values in this table are illustrative and not based on actual calculations for the specified compound.
Conformational Analysis and Molecular Dynamics Simulations
These studies investigate the dynamic nature of the molecule, including the flexibility of its structure and its interactions with its environment.
The structure of this compound contains several single bonds around which rotation can occur. Conformational analysis would involve calculating the energy changes associated with the rotation around the bond connecting the aminomethyl group to the oxazole ring and the bond connecting the 4-methylphenyl group to the oxazole ring. This analysis identifies the most stable conformations (energy minima) and the energy barriers to rotation. Such flexibility can be crucial for how the molecule interacts with biological targets or organizes in a crystal lattice.
Molecular dynamics (MD) simulations could be used to model the behavior of the compound over time in different environments, such as in a solvent or in a crystalline state. These simulations would reveal how molecules of the compound interact with each other and with solvent molecules through forces like hydrogen bonds (involving the amine group), van der Waals forces, and π-π stacking (involving the aromatic rings). In the solid state, techniques like Hirshfeld surface analysis could be theoretically applied to visualize and quantify these intermolecular contacts, which dictate the crystal packing arrangement.
Reaction Mechanism Elucidation
Theoretical calculations are invaluable for mapping out the pathways of chemical reactions. For this compound, this could involve studying its synthesis or its subsequent reactions. Computational methods can be used to identify transition states, intermediates, and the activation energies required for a reaction to proceed. For instance, studies on the parent oxazole ring have investigated photochemical reaction pathways involving ring-opening and ring-closure. A similar approach could theoretically elucidate the mechanisms of reactions involving the functional groups of the title compound, such as reactions at the amine or electrophilic substitution on the phenyl ring.
Computational Studies of Proposed Synthetic Pathways
The synthesis of substituted oxazoles can be achieved through various methods, and computational studies are instrumental in evaluating the feasibility and efficiency of these pathways before their experimental implementation. By calculating the thermodynamic and kinetic parameters of a proposed reaction, researchers can predict reaction yields, identify potential byproducts, and optimize reaction conditions.
A common route for synthesizing similar heterocyclic compounds, such as 1,3,4-oxadiazole (B1194373) derivatives, involves the condensation of hydrazides and amino acids mediated by agents like polyphosphoric acid (PPA). preprints.orgnih.govresearchgate.net A similar theoretical approach could be applied to model the synthesis of this compound.
Computational modeling of such a synthetic pathway would typically involve the following steps:
Reactant and Product Optimization: The three-dimensional structures of reactants, intermediates, and the final product are optimized to find their lowest energy conformations.
Transition State Searching: Algorithms are used to locate the transition state structures for each step of the reaction mechanism.
Frequency Calculations: These calculations confirm that the optimized structures correspond to energy minima (for stable molecules) or first-order saddle points (for transition states) and are used to compute thermodynamic properties like Gibbs free energy.
Investigation of Derivatization Reaction Mechanisms and Transition States
The primary amine group in this compound is a key site for derivatization, allowing for the synthesis of a wide range of analogues with potentially new properties. Computational chemistry is invaluable for studying the mechanisms of these derivatization reactions in detail.
For instance, the acylation of the amine group with an acyl chloride is a common derivatization reaction. A theoretical investigation of this reaction would focus on elucidating the precise mechanism, which could proceed through a stepwise or a concerted pathway. Using methods such as Density Functional Theory (DFT), researchers can map out the entire potential energy surface of the reaction. This involves:
Identifying all stable intermediates, such as a tetrahedral intermediate formed upon nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride.
Locating the transition state connecting the reactants to the intermediate and the intermediate to the products.
Calculating the activation barriers for each step.
These calculations provide a molecular-level picture of the reaction, revealing bond-making and bond-breaking processes and the geometry of the transition state. This knowledge can be used to predict how substituents on either the amine or the acyl chloride would affect the reaction rate, providing a rational basis for designing new synthetic procedures.
Spectroscopic Property Prediction
Computational methods are widely used to predict the spectroscopic properties of molecules, which is essential for confirming their identity and structure in experimental settings.
NMR Chemical Shift and Coupling Constant Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts and coupling constants with remarkable accuracy, aiding in the interpretation of experimental spectra.
The standard workflow for predicting NMR spectra involves:
Conformational Analysis: Identifying all low-energy conformers of the molecule, as the observed NMR spectrum is a Boltzmann-weighted average of the spectra of all contributing conformers.
Geometry Optimization: Optimizing the geometry of each conformer using a suitable level of theory, such as B3LYP-D3/6-31G(d). github.io
NMR Calculation: Calculating the magnetic shielding tensors for each atom using a higher level of theory, for example, the WP04 functional with the 6-311++G(2d,p) basis set, often including solvent effects via a model like the Polarizable Continuum Model (PCM). github.io
Data Processing: The calculated isotropic shielding values (σ) are converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), using the equation δ = σ_ref - σ_iso. A linear correction may also be applied based on benchmarking against known compounds. github.io
For a related compound, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, experimental ¹³C NMR signals appear at 164.32 and 161.98 ppm for the oxadiazole ring carbons and 50.24 ppm for the aliphatic methylene (B1212753) carbon. preprints.orgresearchgate.net A computational prediction for the 1,3-oxazole analogue would be expected to show distinct values reflecting the different electronic environment of the oxazole ring.
Table 1: Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts (δ) for this compound
| Atom Type | Predicted ¹³C Chemical Shift (ppm) | Atom Type | Predicted ¹H Chemical Shift (ppm) |
|---|---|---|---|
| Oxazole C2 | 165-170 | Methylene (-CH₂) | ~4.0 |
| Oxazole C4 | 120-125 | Amine (-NH₂) | ~2.5 (broad) |
| Oxazole C5 | 145-150 | Aromatic (phenyl) | 7.2-7.8 |
| Methylene (-CH₂) | 45-50 | Methyl (-CH₃) | ~2.4 |
| Methyl (-CH₃) | 20-22 |
Note: The values in this table are illustrative and represent typical ranges expected from computational predictions for this class of compound.
IR Vibrational Frequencies and Intensities
Infrared (IR) spectroscopy is used to identify functional groups within a molecule. Quantum chemical calculations can compute the vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum that can be compared directly with experimental data.
The process involves optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies and normal modes. DFT methods, such as B3LYP with a 6-311G basis set, are commonly employed for these calculations. tsijournals.com It is standard practice to apply a scaling factor (typically ~0.96-0.98 for B3LYP) to the calculated frequencies to correct for anharmonicity and other approximations inherent in the method, improving agreement with experimental spectra. mdpi.com
A predicted spectrum for this compound would show characteristic bands for the N-H stretches of the amine group, aromatic and aliphatic C-H stretches, C=N and C=C stretches from the oxazole and phenyl rings, and various bending vibrations.
Table 2: Predicted Characteristic IR Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹, Scaled) | Expected Intensity |
|---|---|---|
| N-H stretch (amine) | 3300-3500 | Medium |
| Aromatic C-H stretch | 3000-3100 | Medium-Weak |
| Aliphatic C-H stretch | 2850-2970 | Medium-Weak |
| C=N stretch (oxazole) | 1630-1660 | Strong |
| C=C stretch (aromatic) | 1500-1600 | Medium-Strong |
| N-H bend (amine) | 1550-1650 | Medium |
| C-O-C stretch (oxazole) | 1050-1150 | Strong |
Note: The data presented are representative values based on computational studies of similar heterocyclic compounds. tsijournals.comnih.gov
Compound Names
Future Research Directions and Perspectives
Exploration of Unexplored Synthetic Pathways
The synthesis of 2,5-disubstituted oxazoles is well-documented, with established methods such as the Robinson-Gabriel synthesis and the Van Leusen reaction. However, the pursuit of more efficient, sustainable, and versatile synthetic routes remains a key objective. For [5-(4-Methylphenyl)-1,3-oxazol-2-yl]methanamine, future research could focus on the following unexplored pathways:
Catalytic C-H Amination: Direct C-H functionalization of a suitable 5-(4-methylphenyl)oxazole precursor at the 2-methyl position represents a highly atom-economical approach. The development of novel transition-metal catalysts, particularly those based on earth-abundant metals, could enable the direct introduction of the aminomethyl group, bypassing multi-step sequences that often involve harsh reagents and generate significant waste.
Flow Chemistry Synthesis: Continuous flow methodologies offer numerous advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. The development of a continuous flow process for the synthesis of this compound could lead to a more efficient and reproducible production method, which is particularly important for potential industrial applications.
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for the formation of C-C and C-N bonds under mild conditions. Investigating photoredox-catalyzed routes, for instance, through the generation of a radical intermediate from a 2-halomethyl-5-(4-methylphenyl)oxazole, could provide a novel and environmentally friendly synthetic strategy.
| Synthetic Pathway | Potential Advantages | Key Research Focus |
| Catalytic C-H Amination | High atom economy, reduced waste | Development of novel, selective catalysts |
| Flow Chemistry Synthesis | Improved safety, scalability, and control | Optimization of reaction parameters in a flow reactor |
| Photoredox Catalysis | Mild reaction conditions, green chemistry | Design of suitable photocatalysts and reaction conditions |
Development of Novel Derivatives with Enhanced Reactivity or Specificity
The aminomethyl group at the 2-position of this compound serves as a versatile handle for the synthesis of a wide array of derivatives. Future research should focus on creating novel analogues with tailored properties for specific applications.
N-Functionalization: The primary amine can be readily derivatized to form amides, sulfonamides, and ureas. This would allow for the introduction of various functional groups to modulate the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity. For instance, coupling with biologically active carboxylic acids could lead to new hybrid molecules with potential therapeutic applications.
Modification of the 4-Methylphenyl Group: The tolyl moiety at the 5-position can be modified to influence the electronic properties and steric bulk of the molecule. Introducing electron-withdrawing or electron-donating groups could fine-tune the reactivity of the oxazole (B20620) ring and the basicity of the aminomethyl group.
Chiral Derivatives: The synthesis of enantiomerically pure derivatives could be crucial for applications in asymmetric catalysis or as chiral building blocks in medicinal chemistry. This could be achieved through the use of chiral starting materials or by employing asymmetric synthetic methodologies.
| Derivative Class | Potential Enhancement | Research Approach |
| N-Acyl Derivatives | Modified biological activity, altered solubility | Amide coupling with diverse carboxylic acids |
| Substituted Phenyl Analogs | Tuned electronic properties, improved target binding | Synthesis with substituted benzaldehydes or benzoic acids |
| Chiral Amines | Stereospecific interactions, asymmetric catalysis | Asymmetric synthesis or resolution of racemates |
Investigation of its Utility in Emerging Fields of Chemical Research
While the full application spectrum of this compound is yet to be determined, its structural motifs suggest potential utility in several cutting-edge areas of chemical research.
Organic Electronics: The 5-aryloxazole core is a known fluorophore. Investigating the photophysical properties of this compound and its derivatives could lead to the development of novel organic light-emitting diodes (OLEDs), fluorescent probes, or sensors. The aminomethyl group could be used to anchor the molecule to surfaces or to incorporate it into polymeric structures.
Medicinal Chemistry: The oxazole ring is a common scaffold in many biologically active compounds. The 2-aminomethyl-5-aryloxazole substructure could be explored as a pharmacophore for various therapeutic targets. For example, derivatives could be screened for their activity as kinase inhibitors, antibacterial agents, or anti-inflammatory drugs.
Coordination Chemistry: The aminomethyl group and the nitrogen atom of the oxazole ring can act as ligands for metal ions. The synthesis and characterization of metal complexes of this compound could lead to new catalysts for organic transformations or materials with interesting magnetic or optical properties.
Advanced Computational Modeling for Structure-Property Relationships
Computational chemistry offers a powerful tool to predict and understand the properties of molecules, thereby guiding experimental research. For this compound, advanced computational modeling can provide valuable insights.
Quantum Chemical Calculations: Density Functional Theory (DFT) calculations can be employed to determine the electronic structure, molecular orbitals (HOMO-LUMO gap), and spectroscopic properties of the molecule and its derivatives. This information is crucial for understanding its reactivity and for predicting its potential in applications like organic electronics.
Molecular Docking and Dynamics: In the context of medicinal chemistry, molecular docking simulations can be used to predict the binding affinity and mode of interaction of derivatives with specific biological targets. Molecular dynamics simulations can further elucidate the stability of the ligand-protein complex over time.
Quantitative Structure-Activity Relationship (QSAR): By synthesizing a library of derivatives and evaluating their biological activity, QSAR models can be developed to correlate specific structural features with the observed activity. This can facilitate the rational design of more potent and selective compounds.
| Computational Method | Predicted Properties | Impact on Research |
| Density Functional Theory (DFT) | Electronic structure, spectral properties | Guiding the design of materials with desired optical and electronic properties |
| Molecular Docking | Binding affinity and mode to biological targets | Rational design of potential drug candidates |
| QSAR | Correlation of structure with biological activity | Prioritizing the synthesis of promising derivatives |
This compound: A Comprehensive Review of its Chemical Profile and Potential
The oxazole scaffold, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a cornerstone in the fields of medicinal chemistry and materials science. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a privileged structure in the design of novel therapeutic agents and functional materials. Among the vast array of oxazole derivatives, this compound stands out as a compound of significant interest, featuring a 5-aryl substitution and a reactive aminomethyl group at the 2-position. This article provides a focused exploration of this specific chemical entity, summarizing key research findings regarding its synthesis, properties, and potential applications, while also considering the broader impact of research in this area on the advancement of oxazole chemistry and synthetic science.
Conclusion
The study of [5-(4-Methylphenyl)-1,3-oxazol-2-yl]methanamine and its analogues encapsulates the broader trends and potential within the field of heterocyclic chemistry. The following sections summarize the key takeaways from the research landscape surrounding this compound and the wider implications for chemical science.
While specific, dedicated research on this compound is not extensively documented in publicly available literature, a significant body of work on closely related 2,5-disubstituted oxazoles provides a strong basis for understanding its potential. The key findings and future prospects can be summarized as follows:
Synthetic Accessibility: General methodologies for the synthesis of 2,5-disubstituted oxazoles, such as the Robinson-Gabriel synthesis and the Van Leusen oxazole (B20620) synthesis, are well-established and adaptable for the preparation of the target compound. nih.govnih.govwikipedia.orgresearchgate.netclockss.orgwikipedia.orgsynarchive.comwikiwand.comresearchgate.net These methods offer routes to the core 5-(4-methylphenyl)oxazole structure, which can then be functionalized at the 2-position to introduce the methanamine group. The reactivity of precursors like 2-(halomethyl)-4,5-diaryloxazoles with amines provides a direct pathway to this class of compounds. nih.gov
Physicochemical Properties: Based on the general characteristics of 5-aryloxazoles, this compound is expected to be a stable, aromatic compound. The presence of the basic aminomethyl group would lend it to salt formation, potentially improving its solubility in aqueous media, a desirable property for pharmaceutical applications. The tolyl and oxazole moieties contribute to its lipophilicity.
Medicinal Chemistry Potential: The oxazole nucleus is a well-known pharmacophore, and its derivatives have demonstrated a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. wikipedia.orgmdpi.com The 2-amino functionality, in particular, is a common feature in many bioactive molecules, as it can participate in crucial hydrogen bonding interactions with biological targets. researchgate.net Therefore, this compound represents a promising scaffold for the development of novel therapeutic agents.
Materials Science Applications: The rigid, aromatic structure of the 5-aryloxazole core suggests potential applications in materials science. Oxazole derivatives are known to exhibit interesting photophysical properties, making them candidates for use in organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic devices. The aminomethyl group offers a site for further modification and incorporation into larger polymeric structures.
The following table provides a summary of the potential of this compound based on the known characteristics of its structural components.
| Feature | Potential Implication |
| 5-(4-Methylphenyl)-1,3-oxazole (B126241) Core | Aromatic stability, potential for photophysical applications, established synthetic routes. |
| 2-Methanamine Group | Basic character for salt formation and improved solubility, key interaction site for biological targets, reactive handle for further chemical modification. |
| Overall Structure | Promising scaffold for medicinal chemistry discovery (e.g., antimicrobials, anticancer agents), potential building block for functional materials. |
The ongoing investigation into compounds like this compound contributes significantly to the broader fields of oxazole chemistry and synthetic science in several ways:
Expansion of Chemical Space: The synthesis and characterization of new oxazole derivatives expand the accessible chemical space for drug discovery and materials science. Each new compound with its unique substitution pattern adds to the library of molecules available for screening and development.
Refinement of Synthetic Methodologies: The pursuit of efficient and selective syntheses of complex oxazoles drives the development of novel synthetic methods. This includes the optimization of existing reactions and the discovery of new catalytic systems and reaction pathways. nih.govresearchgate.netsynarchive.comwikiwand.comresearchgate.netorganic-chemistry.org For instance, the development of one-pot procedures and solid-phase syntheses for oxazoles has made these compounds more accessible. wikipedia.org
Structure-Activity Relationship (SAR) Studies: The biological evaluation of a diverse range of oxazole derivatives allows for the elucidation of structure-activity relationships. This knowledge is crucial for the rational design of more potent and selective therapeutic agents. Understanding how different substituents on the oxazole ring influence biological activity guides future drug discovery efforts.
Advancement in Analytical Techniques: The characterization of novel oxazoles necessitates the use of advanced analytical techniques, such as high-resolution mass spectrometry and multidimensional NMR spectroscopy. The application of these techniques to new classes of molecules can lead to the development of new analytical methods and a deeper understanding of molecular structure and dynamics.
Q & A
Q. Advanced Research Focus
- Molecular docking : AutoDock Vina or Schrödinger Suite predict binding affinities to targets like NAD+ biosynthesis enzymes (e.g., NAMPT inhibition, ΔG = -9.2 kcal/mol) .
- QSAR models : 2D descriptors (e.g., topological polar surface area <60 Ų) correlate with antimicrobial activity (R = 0.82 in training sets) .
Validation : Cross-check with SPR (surface plasmon resonance) to confirm binding kinetics (e.g., K = 120 nM for kinase targets) .
How can researchers resolve contradictory data in biological activity assays for this compound class?
Advanced Research Focus
Contradictions often stem from:
- Purity discrepancies : HPLC-MS detects trace impurities (<5%) that inhibit or enhance activity.
- Assay conditions : Varying pH (e.g., 7.4 vs. 6.5) alters protonation states of the amine group, affecting membrane permeability .
Mitigation strategies : - Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).
- Use isogenic cell lines to control for genetic variability in cytotoxicity assays .
What are the key considerations for designing derivatives with improved pharmacokinetic profiles?
Q. Advanced Research Focus
- Metabolic stability : Introduce electron-withdrawing groups (e.g., -CF) to reduce CYP450-mediated oxidation.
- Solubility : Pegylation or salt formation (e.g., hydrochloride) improves aqueous solubility (e.g., from 0.1 mg/mL to 5 mg/mL) .
Case study : Fluorinated analogs show 3x longer plasma half-life (t = 8.2 h) compared to non-fluorinated counterparts in rodent models .
What mechanistic insights explain the antimicrobial vs. anticancer selectivity of these compounds?
Q. Advanced Research Focus
- Antimicrobial action : Disruption of bacterial cell wall synthesis via binding to penicillin-binding proteins (PBPs), validated via β-lactamase inhibition assays .
- Anticancer activity : NAD+ depletion via NAMPT inhibition (IC = 50 nM in HeLa cells) triggers apoptosis .
Structural determinant : Oxazole/oxadiazole rings enable π-stacking with aromatic residues in target proteins, while the methylphenyl group provides steric bulk for selectivity .
Q. Tables for Quick Reference
| Analytical Technique | Key Data Points | Reference |
|---|---|---|
| H NMR | δ 2.35 (s, 3H, CH), δ 4.10 (s, 2H, NH) | |
| HPLC Purity | Retention time: 8.2 min; Purity: 98.5% | |
| MIC (Antimicrobial) | S. aureus: 4 µg/mL; E. coli: 8 µg/mL |
| Derivative Modification | Biological Impact |
|---|---|
| Fluorophenyl substitution | logP: +0.5; t: +3h |
| Hydrochloride salt formation | Solubility: +4900% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
